molecular formula C14H10ClF2NO B3623098 N-benzyl-2-chloro-4,5-difluorobenzamide

N-benzyl-2-chloro-4,5-difluorobenzamide

Cat. No.: B3623098
M. Wt: 281.68 g/mol
InChI Key: KJYNVWFMRFIEOW-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-4,5-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, along with chlorine and fluorine substituents on the benzene ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-4,5-difluorobenzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzylamine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and benzylamine.

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis
N-benzyl-2-chloro-4,5-difluorobenzamide serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions, enhancing the complexity of synthesized molecules. The presence of fluorine and chlorine atoms contributes to its reactivity and selectivity in chemical transformations.

2. Reaction Mechanisms
The compound can undergo several chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
  • Oxidation and Reduction: The piperidine ring can be oxidized or reduced, leading to derivatives with altered biological properties.

Biological Applications

1. Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1. Studies have shown that modifications at specific positions on the benzimidazole scaffold can enhance inhibitory activity against resistant strains of the virus . The compound's ability to interact with viral enzymes makes it a candidate for further investigation in antiviral drug development.

2. Antibacterial Properties
The benzamide motif has been extensively studied for its potential as an antibacterial agent. Compounds containing difluorobenzamide structures have demonstrated significant activity against bacterial cell division proteins such as FtsZ. Fluorination enhances the binding affinity of these compounds, suggesting that this compound could be explored for similar applications .

Medicinal Chemistry

1. Therapeutic Potential
this compound is being investigated for its analgesic and anti-inflammatory properties. The compound's structural features may allow it to interact with specific receptors or enzymes involved in pain pathways, making it a candidate for developing new pain management therapies.

2. Structure-Activity Relationship (SAR) Studies
The unique arrangement of substituents on the benzamide framework facilitates SAR studies aimed at optimizing the compound's biological activity. Variations in the fluorine and chlorine substituents can lead to significant changes in potency and selectivity against various biological targets .

Industrial Applications

1. Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of polymers and other materials with tailored properties for specific applications.

2. Chemical Processes
The compound's ability to undergo various chemical reactions makes it valuable in synthetic chemistry for producing complex molecules efficiently. Its application in continuous flow reactors enhances reaction efficiency and scalability for industrial production.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The benzyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-chlorobenzamide: Lacks the fluorine substituents, which may result in different chemical and biological properties.

    N-benzyl-4,5-difluorobenzamide: Lacks the chlorine substituent, which may affect its reactivity and interactions with molecular targets.

    N-benzyl-2-chloro-4-fluorobenzamide: Contains only one fluorine substituent, which may alter its chemical and physical properties compared to N-benzyl-2-chloro-4,5-difluorobenzamide.

Uniqueness

This compound is unique due to the specific combination of chlorine and fluorine substituents on the benzene ring. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-chloro-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c15-11-7-13(17)12(16)6-10(11)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYNVWFMRFIEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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